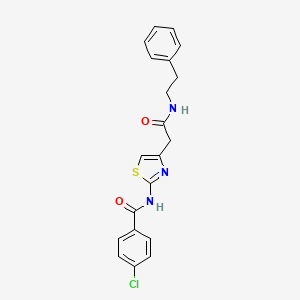

4-chloro-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[4-[2-oxo-2-(2-phenylethylamino)ethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2S/c21-16-8-6-15(7-9-16)19(26)24-20-23-17(13-27-20)12-18(25)22-11-10-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,22,25)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKWBTFLIZDJHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with 4-chlorobenzoyl chloride under basic conditions to form the intermediate 4-chloro-N-(thiazol-2-yl)benzamide. This intermediate is then reacted with phenethylamine and an appropriate oxidizing agent to introduce the 2-oxo-2-(phenethylamino)ethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The phenethylamine moiety can be oxidized to form corresponding imines or amides.

Reduction: The carbonyl group in the 2-oxo-2-(phenethylamino)ethyl moiety can be reduced to form alcohols.

Substitution: The chlorine atom on the benzamide group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenethylamine moiety can yield imines or amides, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

4-chloro-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring and benzamide group can bind to enzymes or receptors, modulating their activity. The phenethylamine moiety can interact with neurotransmitter receptors, potentially affecting signaling pathways in the brain.

Comparison with Similar Compounds

Structural Features

Key Structural Variations :

- Core Heterocycle : The thiazole ring is a common feature in analogues, but substitutions vary significantly (e.g., sulfamoyl, oxadiazole, triazole).

- Side Chains: The phenethylaminoethyl group in the target compound contrasts with sulfamoyl (), thioformyl (), or oxadiazole () substituents.

- Substituents : The 4-chloro group on the benzamide distinguishes it from methyl () or nitro () substituents.

Table 1: Structural Comparison of Selected Analogues

Physicochemical Properties

- Hydrogen Bonding: The phenethylaminoethyl side chain offers H-bond donor/acceptor sites, contrasting with sulfamoyl (H-bond acceptor) or thioformyl (weak H-bond donor) groups.

- Solubility : Sulfamoyl and triazole-containing analogues () may exhibit higher aqueous solubility than the target compound due to polar functional groups .

Biological Activity

4-Chloro-N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzamide is a complex organic compound that integrates a thiazole ring, a benzamide group, and a phenethylamine moiety. This compound is noteworthy for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiazole derivatives are particularly recognized for their potential in medicinal chemistry due to their ability to interact with various biological targets.

Chemical Structure and Properties

The molecular structure can be represented as follows:

Key Features:

- Thiazole Ring : Contributes to the biological activity through interactions with enzymes and receptors.

- Benzamide Group : Enhances the compound's solubility and stability.

- Phenethylamine Moiety : Potentially involved in receptor binding and modulation.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Activity Type | MIC (μg/mL) |

|---|---|---|

| This compound | Antibacterial | TBD |

| Sulfathiazole | Antimicrobial | 12.5 |

| Ritonavir | Antiretroviral | 0.5 |

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways, potentially through inhibition of cyclooxygenases (COX-1 and COX-2). This action suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Recent investigations into the anticancer properties of similar thiazole derivatives reveal their ability to induce apoptosis in various cancer cell lines. For example, a related compound demonstrated an IC50 value of 1.143 μM against renal cancer cells, indicating strong cytotoxic effects.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| Human Cervical HeLa | 9.27 | |

| Colon Adenocarcinoma CaCo-2 | 2.76 | |

| Renal Cancer RXF 486 | 1.143 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.

- Receptor Modulation : It can bind to various receptors, altering signaling pathways that control cell proliferation and survival.

- Cell Cycle Interference : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to growth arrest.

Case Studies

-

Anticancer Study : A study evaluated the efficacy of thiazole derivatives against a panel of human tumor cell lines, revealing significant cytotoxicity and selectivity towards specific cancer types.

- Findings : Compounds demonstrated IC50 values significantly lower than standard chemotherapeutics, suggesting potential for development as new anticancer agents.

-

Antimicrobial Evaluation : A series of thiazole derivatives were tested against common bacterial strains, showing promising results in inhibiting growth and biofilm formation.

- : These findings support further investigation into the use of these compounds as novel antimicrobial agents.

Q & A

Q. What strategies mitigate toxicity in preclinical development?

- Approach :

- In Vitro Tox Screens : Test hepatic (HepG2) and renal (HEK293) cell viability at 10–100 µM doses .

- Metabolomics : Identify reactive metabolites (e.g., epoxides) via glutathione trapping assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.